KRAS G13D peptide, 25 mer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C118H201N29O36S |

|---|---|

Molecular Weight |

2634.1 g/mol |

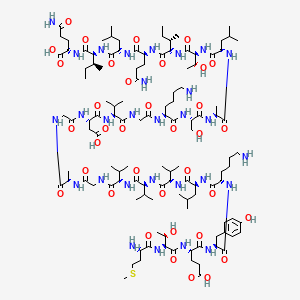

IUPAC Name |

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C118H201N29O36S/c1-24-62(17)93(115(179)134-75(118(182)183)37-40-83(123)153)144-106(170)78(48-57(7)8)137-102(166)73(36-39-82(122)152)132-114(178)94(63(18)25-2)145-117(181)96(67(22)150)147-107(171)76(46-55(3)4)135-98(162)65(20)128-109(173)81(54-148)139-100(164)71(30-26-28-43-119)129-85(155)53-126-110(174)89(58(9)10)140-108(172)80(50-88(159)160)130-86(156)52-124-97(161)64(19)127-84(154)51-125-111(175)90(59(11)12)142-113(177)92(61(15)16)143-112(176)91(60(13)14)141-105(169)77(47-56(5)6)136-101(165)72(31-27-29-44-120)131-104(168)79(49-68-32-34-69(151)35-33-68)138-103(167)74(38-41-87(157)158)133-116(180)95(66(21)149)146-99(163)70(121)42-45-184-23/h32-35,55-67,70-81,89-96,148-151H,24-31,36-54,119-121H2,1-23H3,(H2,122,152)(H2,123,153)(H,124,161)(H,125,175)(H,126,174)(H,127,154)(H,128,173)(H,129,155)(H,130,156)(H,131,168)(H,132,178)(H,133,180)(H,134,179)(H,135,162)(H,136,165)(H,137,166)(H,138,167)(H,139,164)(H,140,172)(H,141,169)(H,142,177)(H,143,176)(H,144,170)(H,145,181)(H,146,163)(H,147,171)(H,157,158)(H,159,160)(H,182,183)/t62-,63-,64-,65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |

InChI Key |

WZHGQEKYPICRGJ-SLRYOGHSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Function of KRAS G13D in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, including colorectal, lung, and pancreatic carcinomas. While much attention has been focused on codons 12 and 61, mutations at codon 13, particularly the glycine-to-aspartic acid substitution (G13D), present a unique biochemical and signaling profile. This technical guide provides a comprehensive overview of the function of the KRAS G13D peptide in cell signaling. It delves into the structural and biochemical alterations induced by the G13D mutation, its distinct downstream effector signaling, and the implications for therapeutic strategies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to understand and target KRAS G13D-driven malignancies.

Introduction to KRAS and the G13D Mutation

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] It cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate the intrinsic GTP hydrolysis activity of KRAS.[2]

Oncogenic mutations in KRAS, such as G13D, disrupt this regulatory cycle, leading to a constitutively active protein that continuously signals to downstream effector pathways.[1][2] The G13D mutation, where a glycine (B1666218) residue is replaced by an aspartic acid at position 13, is one of the most common KRAS mutations in human cancers.[3] Notably, clinical and preclinical studies suggest that KRAS G13D-mutant tumors may exhibit distinct biological behaviors and therapeutic sensitivities compared to tumors harboring other KRAS mutations, such as those at codon 12.[4][5]

Structural and Biochemical Properties of KRAS G13D

The substitution of a small, nonpolar glycine with a larger, negatively charged aspartic acid at position 13 induces significant alterations in the structure and biochemical properties of the KRAS protein.

Structural Changes

X-ray crystallography studies have revealed that the G13D mutation leads to a minimal overall change in the protein's structure, with a global RMSD of 0.146 Å compared to wild-type (WT) KRAS.[6] However, the mutation induces a notable change in the electrostatic potential of the active site.[6] The introduction of the negatively charged aspartic acid residue disrupts the positive charge distribution above the alpha-phosphate of the nucleotide.[6] This alteration is thought to contribute to the unique biochemical characteristics of the G13D mutant.

Biochemical Properties

The KRAS G13D mutant exhibits distinct biochemical properties compared to both WT KRAS and other common oncogenic mutants. These differences are critical for understanding its unique role in cell signaling.

A hallmark of the KRAS G13D mutant is its rapid nucleotide exchange kinetics.[6] It displays a rate of SOS-independent nucleotide exchange that is an order of magnitude faster than that of WT KRAS.[6] This suggests that KRAS G13D may be capable of more frequent auto-activation by spontaneously exchanging GDP for GTP, a feature that distinguishes it from other KRAS mutants.[6]

Mutations at codons 12 and 13 are known to impair the intrinsic and GAP-stimulated GTPase activity of KRAS, locking the protein in an active, GTP-bound state.[7][8] The G13D mutation has an intermediate effect on intrinsic GTP hydrolysis compared to other KRAS mutants.[6] While its intrinsic hydrolysis rate is reduced compared to WT KRAS, it is not as severely impaired as in some codon 12 mutants.[6][9]

A crucial aspect of KRAS G13D biology is its interaction with GAPs, particularly the tumor suppressor neurofibromin (NF1). While many KRAS mutants are insensitive to GAP-mediated GTP hydrolysis, some studies suggest that KRAS G13D retains a degree of sensitivity to NF1.[10][11] This suggests that in the presence of functional NF1, the GTP-bound levels of KRAS G13D may be partially reduced.[10] However, there is also conflicting evidence suggesting that KRAS G13D is impaired in its binding to NF1.[12]

Downstream Effector Signaling of KRAS G13D

Once activated, KRAS G13D engages downstream effector pathways to drive oncogenesis. The two primary signaling cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[13][14]

RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway is a critical downstream effector of KRAS.[14] Activated KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that leads to the activation of ERK. Activated ERK then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. Studies suggest that the KRAS G13D mutation primarily acts through the RAS/ERK pathway to promote cell proliferation.[15]

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another key signaling axis downstream of KRAS.[13] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT. Activated AKT phosphorylates a wide range of substrates to promote cell survival, growth, and proliferation. Some research indicates that in the context of co-occurring PIK3CA mutations, KRAS G13D-mutated cells are more dependent on the MAPK pathway, whereas KRAS G12D-mutated cells show higher AKT phosphorylation and are still dependent on the PI3K pathway.[16]

Data Presentation: Biochemical Properties of KRAS G13D

| Property | Wild-Type (WT) KRAS | KRAS G13D | KRAS G12D | KRAS G12V | Reference(s) |

| Intrinsic GTP Hydrolysis Rate (x 10⁻⁵/s) | 68 | Intermediate | Low | Low | [6] |

| SOS-Independent Nucleotide Exchange Rate | Normal | ~10x faster than WT | - | - | [6] |

| Affinity for RAF1-RBD | High | Higher than G12V | Lower than G12V | Lowest | [17] |

| Sensitivity to NF1-mediated GTP hydrolysis | High | Partially sensitive (conflicting data exists) | Insensitive | Insensitive | [10][11][12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the function of KRAS G13D.

Measurement of Intrinsic GTPase Activity

This assay measures the rate of GTP hydrolysis by KRAS in the absence of GAPs.

Protocol:

-

Protein Purification: Purify recombinant KRAS G13D and control KRAS proteins (WT, other mutants).

-

Nucleotide Loading: Load the purified KRAS proteins with GTP. This is typically achieved by incubating the protein with a molar excess of GTP in the presence of EDTA to chelate Mg²⁺ ions, followed by the addition of excess MgCl₂ to lock the nucleotide in place.

-

Reaction Initiation: Initiate the hydrolysis reaction by incubating the GTP-loaded KRAS at a defined temperature (e.g., 37°C).

-

Phosphate (B84403) Detection: At various time points, measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric assay, such as the malachite green assay, which forms a colored complex with free phosphate.

-

Data Analysis: Plot the concentration of released Pi over time and fit the data to a first-order rate equation to determine the intrinsic GTP hydrolysis rate.

Measurement of GAP-Stimulated GTPase Activity

This assay assesses the ability of GAPs, such as NF1, to stimulate the GTPase activity of KRAS G13D.

Protocol:

-

Protein Purification: Purify recombinant KRAS G13D and a purified GAP domain of NF1.

-

Nucleotide Loading: Load KRAS G13D with GTP as described above.

-

Reaction Setup: Prepare reaction mixtures containing GTP-loaded KRAS G13D with and without the NF1 GAP domain.

-

Reaction Initiation and Phosphate Detection: Initiate the reaction and measure Pi release over time as described for the intrinsic GTPase activity assay.

-

Data Analysis: Compare the rate of GTP hydrolysis in the presence and absence of the GAP domain to determine the extent of GAP-stimulated activity.

Nucleotide Exchange Assay

This assay measures the rate at which GDP is released from KRAS and replaced by GTP.

Protocol:

-

Protein Preparation: Purify recombinant KRAS G13D.

-

Fluorescent Nucleotide Loading: Load the KRAS protein with a fluorescently labeled GDP analog (e.g., mant-GDP).

-

Reaction Initiation: Initiate the exchange reaction by adding a large excess of unlabeled GTP.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.

-

Data Analysis: Fit the fluorescence decay curve to a single exponential equation to determine the nucleotide exchange rate.

KRAS-Effector Binding Assay (e.g., RAF Binding)

This assay quantifies the interaction between KRAS G13D and its downstream effectors, such as the RAS-binding domain (RBD) of RAF kinases.

Protocol:

-

Protein Purification: Purify recombinant GTP-loaded KRAS G13D and the RAF-RBD.

-

Assay Method: Various methods can be used, including:

-

Surface Plasmon Resonance (SPR): Immobilize one protein (e.g., RAF-RBD) on a sensor chip and flow the other protein (KRAS G13D) over the surface at different concentrations. Measure the change in the refractive index to determine the binding affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Titrate one protein into a solution containing the other and measure the heat changes associated with binding to determine the thermodynamic parameters of the interaction.

-

Pull-down Assays: Incubate cell lysates containing tagged KRAS G13D with beads coated with the RAF-RBD. Elute the bound proteins and analyze by Western blotting.

-

Analysis of Downstream Signaling Pathways

These assays measure the activation of downstream kinases, such as ERK and AKT, in cells expressing KRAS G13D.

Protocol:

-

Cell Culture: Culture cells expressing KRAS G13D (e.g., HCT116) and appropriate control cells.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of ERK (p-ERK) and AKT (p-AKT).

-

Use antibodies against total ERK and total AKT as loading controls.

-

Detect the primary antibodies with secondary antibodies conjugated to a reporter enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

-

-

Densitometry: Quantify the band intensities to determine the relative levels of p-ERK and p-AKT.

Visualizations of Signaling Pathways and Experimental Workflows

KRAS G13D Signaling Pathway

Caption: KRAS G13D signaling cascade.

Experimental Workflow for GTPase Activity Assay

Caption: GTPase activity assay workflow.

Logical Relationship of KRAS G13D Properties and Signaling

Caption: KRAS G13D cause and effect.

Conclusion and Future Directions

The KRAS G13D mutation imparts unique structural and biochemical properties that distinguish it from other oncogenic KRAS variants. Its rapid nucleotide exchange and altered interaction with GAPs contribute to its constitutive activation and downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The nuanced differences in signaling compared to other KRAS mutants, such as a potential preference for the MAPK pathway, may have significant implications for the development of targeted therapies.

Further research is needed to fully elucidate the specific protein-protein interactions of KRAS G13D and to resolve the conflicting data regarding its sensitivity to NF1. A deeper understanding of the signaling networks specifically activated by KRAS G13D will be crucial for the design of effective therapeutic strategies. The development of direct inhibitors of KRAS G13D or targeted therapies that exploit its unique signaling dependencies holds promise for improving outcomes for patients with KRAS G13D-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An engineered protein antagonist of K-Ras/B-Raf interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Measurement of KRAS-GTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aurorabiolabs.com [aurorabiolabs.com]

- 10. abcam.com [abcam.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. aurorabiolabs.com [aurorabiolabs.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

- 15. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. worthe-it.co.za [worthe-it.co.za]

The Oncogenic Properties and Mechanisms of KRAS G13D: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The KRAS proto-oncogene is a pivotal regulator of cellular signaling, and its mutations are among the most prevalent drivers of human cancers, including colorectal, lung, and pancreatic cancers.[1][2] While much of the focus has been on mutations at codon 12, the Gly13Asp (G13D) substitution exhibits unique biochemical and signaling properties that distinguish it from other KRAS oncoproteins. This technical guide provides a comprehensive overview of the oncogenic characteristics and underlying mechanisms of the KRAS G13D mutation, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Biochemical Profile of the KRAS G13D Mutant

The G13D mutation, a substitution of glycine (B1666218) with aspartic acid at position 13, alters the biochemical behavior of the KRAS protein, primarily by affecting its interaction with guanosine (B1672433) triphosphate (GTP) and GTPase-activating proteins (GAPs).

Intrinsic and GAP-Stimulated GTP Hydrolysis

Oncogenic KRAS mutations typically impair the intrinsic and GAP-stimulated hydrolysis of GTP, locking the protein in a constitutively active, GTP-bound state.[3] The G13D mutant is no exception, though its characteristics are nuanced. While its intrinsic GTPase activity is reduced compared to wild-type (WT) KRAS, some studies suggest it is less impaired than other common mutants like G12V.[4]

A defining feature of KRAS G13D is its retained sensitivity to the GTPase-activating protein neurofibromin (NF1).[5][6][7] This is in stark contrast to codon 12 mutants, which are largely resistant to NF1-mediated hydrolysis.[5][7] This differential sensitivity to GAP proteins is a cornerstone of the unique biology of KRAS G13D-driven cancers.

| KRAS Variant | Intrinsic GTP Hydrolysis Rate (x 10⁻⁵/s) | NF1-Stimulated GTP Hydrolysis | p120GAP (RASA1)-Stimulated GTP Hydrolysis |

| Wild-Type | ~68 | Sensitive | Sensitive |

| G13D | Intermediate impairment | Partially Sensitive[5][7] | Insensitive[7] |

| G12V | Significant impairment | Insensitive[8] | Insensitive |

| G12D | Intermediate impairment | Insensitive[5] | Insensitive[5] |

| G12C | Minimal impairment | Insensitive | Insensitive |

Table 1: Comparative GTP Hydrolysis Properties of KRAS Variants. The data highlights the unique partial sensitivity of KRAS G13D to NF1-mediated GTP hydrolysis, a key differentiator from codon 12 mutants.

Nucleotide Exchange and Effector Binding

The G13D mutation has also been shown to possess rapid nucleotide exchange kinetics when compared to other common KRAS mutants.[9] This property can be attributed to changes in the electrostatic charge distribution within the active site, as revealed by X-ray crystallography.[9]

The affinity of KRAS G13D for downstream effector proteins, such as RAF kinase, is also modulated. Some studies indicate a modest decrease in relative affinity for RAF kinase compared to wild-type KRAS.[9] This is in contrast to bulkier substitutions at position 12 (e.g., G12V, G12D), which can lead to a more significant reduction in affinity.[9]

| KRAS Variant | Relative Affinity for RAF Kinase (Fold-decrease vs. WT) |

| Wild-Type | 1.0 |

| G13D | ~1.2 - 2.3 |

| G12V | ~7.3 |

| G12D | ~4.8 |

| G12C | ~1.2 - 2.3 |

Table 2: Relative Binding Affinity of KRAS Mutants for RAF Kinase. The G13D mutation results in a slight decrease in affinity for RAF, which is less pronounced than that observed for several G12 mutations.[9]

Oncogenic Signaling Mechanisms of KRAS G13D

The constitutively active state of KRAS G13D leads to the persistent activation of downstream signaling cascades that drive cell proliferation, survival, and differentiation. The two primary pathways implicated are the MAPK/ERK and the PI3K/AKT pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade activated by KRAS. Upon activation, KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.[2] In KRAS G13D-mutated cells, this pathway is chronically active, providing a sustained signal for cell growth.

Caption: The KRAS G13D-activated MAPK signaling pathway.

The PI3K/AKT Pathway

In addition to the MAPK pathway, activated KRAS can also stimulate the Phosphoinositide 3-kinase (PI3K)/AKT pathway. KRAS-GTP binds to and activates the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) at the cell membrane. Activated AKT then phosphorylates a wide range of substrates that promote cell survival, growth, and proliferation, while inhibiting apoptosis. Studies have shown that in the context of co-mutations with PIK3CA, KRAS G13D-mutated cells may exhibit a stronger dependence on the MAPK pathway compared to G12D mutants, which show higher AKT phosphorylation.[10][11]

Caption: The KRAS G13D-activated PI3K/AKT signaling pathway.

Clinical Implications and Therapeutic Response

A significant clinical observation is the potential for a modest benefit from anti-EGFR therapies, such as cetuximab, in patients with KRAS G13D-mutated metastatic colorectal cancer (mCRC).[12] This is paradoxical, as KRAS mutations are generally considered a contraindication for these treatments.[12] The prevailing hypothesis for this sensitivity lies in the unique biochemical properties of the G13D mutant.

Mechanism of Sensitivity to EGFR Inhibitors

In colorectal cancer cells, overall RAS-GTP levels are a composite of signaling from all RAS isoforms (KRAS, NRAS, and HRAS). While the KRAS G13D mutant itself is constitutively active, the wild-type NRAS and HRAS isoforms are still under the control of upstream signaling from receptors like EGFR.

The key is the G13D mutant's impaired ability to sequester the GAP protein NF1.[8][13] In cells with G12 mutations, the mutant KRAS protein binds tightly to NF1, preventing it from inactivating wild-type NRAS and HRAS. This leads to EGFR-independent activation of all RAS isoforms. In contrast, KRAS G13D does not effectively inhibit NF1.[8] Consequently, NF1 remains available to hydrolyze GTP on wild-type NRAS and HRAS. Therefore, when EGFR is blocked by an inhibitor like cetuximab, the activation of wild-type RAS isoforms is reduced, leading to a decrease in overall RAS-GTP levels and a partial attenuation of downstream signaling.[8][13]

Caption: EGFR inhibitor mechanism in G12V vs. G13D cells.

Appendix: Key Experimental Protocols

This section provides an overview of methodologies for studying the oncogenic properties of KRAS G13D.

General Workflow for KRAS Mutation Analysis

A typical workflow for investigating a KRAS mutation involves mutation detection, followed by biochemical and cellular characterization to understand its functional consequences.

Caption: General experimental workflow for KRAS G13D analysis.

Measurement of KRAS GTPase Activity

Objective: To quantify the rate of intrinsic and GAP-stimulated GTP hydrolysis.

Methodology: A common method is a phosphate (B84403) release assay, which measures the inorganic phosphate (Pi) generated from GTP hydrolysis.[14]

-

Protein Preparation: Express and purify recombinant wild-type and mutant KRAS proteins. Also, prepare purified GAP domains (e.g., NF1-GRD, p120GAP).

-

Nucleotide Loading: Load KRAS protein with GTP by incubating with a molar excess of GTP in the presence of EDTA to chelate Mg²⁺ and facilitate nucleotide exchange. Stop the reaction by adding a molar excess of MgCl₂.

-

Assay Setup: The assay is performed in a buffer containing a fluorescent phosphate sensor. The reaction is initiated by adding the GTP-loaded KRAS protein.

-

Intrinsic Hydrolysis: Measure the increase in fluorescence over time, which corresponds to the amount of Pi released. The rate is determined from the linear phase of the reaction.

-

GAP-Stimulated Hydrolysis: To measure GAP-stimulated activity, add a catalytic amount of the purified GAP domain to the reaction mixture and measure the accelerated rate of phosphate release.[14]

-

Data Analysis: Convert the fluorescence signal to the concentration of Pi using a standard curve. Calculate the rate of hydrolysis (k_obs) from the slope of the initial linear portion of the time course.

KRAS-Effector Protein Interaction Analysis

Objective: To determine the binding affinity and kinetics of the interaction between KRAS G13D and downstream effectors like RAF.

Methodology: Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.

-

Chip Preparation: Covalently immobilize the purified RAF-RBD (RAS-binding domain) onto a sensor chip surface.

-

Analyte Injection: Inject various concentrations of purified, GTP-loaded KRAS G13D protein (the analyte) across the sensor surface. A reference flow cell without immobilized RAF-RBD is used to subtract non-specific binding.[15]

-

Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding, in real-time. This generates sensorgrams showing association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.[15]

Cellular Proliferation and Spheroid Formation Assay

Objective: To assess the impact of KRAS G13D on cell growth and anchorage-independent proliferation, which are hallmarks of transformation.

Methodology: 3D spheroid formation assays in ultra-low attachment plates.

-

Cell Lines: Use isogenic cell lines, where the KRAS G13D mutation is introduced into a parental cell line (e.g., using CRISPR/Cas9) to ensure a controlled comparison against wild-type or other mutants.

-

Cell Seeding: Seed a low density of cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment 96-well plates to prevent adherence and promote spheroid formation.

-

Culture and Treatment: Culture the cells for 7-14 days. If testing inhibitors, add the compounds at various concentrations at the time of seeding or to pre-formed spheroids.

-

Imaging and Analysis: Monitor spheroid formation and growth over time using brightfield microscopy. At the end of the experiment, spheroids can be imaged, and their number and size (area or volume) can be quantified using image analysis software.[2]

-

Viability Assessment: Spheroid viability can be assessed using assays like the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP content.

Western Blotting for Downstream Signaling Analysis

Objective: To measure the activation state of key proteins in the MAPK and PI3K pathways.

Methodology: Standard immunoblotting techniques.

-

Cell Culture and Lysis: Culture KRAS G13D-mutant and control cell lines. For acute signaling studies, cells can be serum-starved overnight and then stimulated with growth factors (e.g., EGF) for short time courses. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., anti-phospho-ERK, anti-phospho-AKT). Subsequently, strip the membrane and re-probe with antibodies against the total protein levels of these signaling molecules to confirm equal loading and serve as a reference.

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction. Detect the signal using a digital imager. Quantify the band intensities using densitometry software, and express the level of phosphorylated protein relative to the total protein level.

References

- 1. What are KRAS G13D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Inhibition of colon cancer K-RasG13D mutation reduces cancer cell proliferation but promotes stemness and inflammation via RAS/ERK pathway [frontiersin.org]

- 3. KRAS Testing: A Tool for the Implementation of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How KRAS Mutations Impair Intrinsic GTP Hydrolysis: Experimental and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. KRAS Codon-Specific Mutations Differentially Toggle PI3K Pathway Signaling and Alter Sensitivity to Inavolisib (GDC-0077) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cancernetwork.com [cancernetwork.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of KRAS-GTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Structural Analysis of KRAS G13D: A Technical Overview for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structural and functional characteristics of the KRAS protein harboring the G13D mutation, a significant driver in various cancers. While this document focuses on the full-length protein due to a scarcity of specific structural data for a 25-mer peptide, it incorporates available information on a notable 25-mer peptide for its immunological relevance. This guide synthesizes crystallographic and spectroscopic data, details key experimental methodologies, and visualizes the intricate signaling pathways affected by this mutation.

Introduction to KRAS G13D

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G13D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 13, being particularly prevalent in colorectal, lung, and pancreatic cancers.[1][2] This alteration impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state and leading to uncontrolled downstream signaling.[2][3]

A specific 25-mer peptide derived from the KRAS G13D sequence has been identified as an immune potentiator with potential applications in cancer vaccine development.[4][5][6] Its sequence is Met-Thr-Glu-Tyr-Lys-Leu-Val-Val-Val-Gly-Ala-Gly-Asp-Val-Gly-Lys-Ser-Ala-Leu-Thr-Ile-Gln-Leu-Ile-Gln.[4] While detailed structural analysis of this isolated peptide is not extensively available in the public domain, its biological significance warrants its mention. The focus of this guide, therefore, remains on the extensive structural data available for the full-length KRAS G13D protein.

Structural Insights into the KRAS G13D Mutant

High-resolution structural studies, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided profound insights into the conformational and dynamic changes induced by the G13D mutation.

Overall Structure and Comparison with Wild-Type KRAS

Crystal structures reveal that the overall fold of KRAS G13D is highly similar to the wild-type (WT) protein, with a global root-mean-square deviation (RMSD) of approximately 0.146 Å.[7][8] The core G-domain, comprising a six-stranded β-sheet and five α-helices, remains largely unperturbed. The most significant alterations are localized to the P-loop (residues 10-17), which is directly involved in nucleotide binding, and the adjacent Switch I (residues 30-40) and Switch II (residues 60-76) regions.

The introduction of the negatively charged aspartic acid at position 13 disrupts the electrostatic potential of the nucleotide-binding pocket.[9][10] This change is thought to contribute to an increased rate of nucleotide exchange, a characteristic feature of the G13D mutant.[9][10]

Quantitative Structural Data

The following table summarizes key quantitative data derived from structural and biophysical studies of the KRAS G13D protein.

| Parameter | KRAS G13D | Wild-Type KRAS | Method | Reference |

| Global RMSD (Å) | 0.146 | - | X-ray Crystallography | [7][8] |

| Nucleotide Exchange Rate | Increased (~15-fold) | Normal | NMR Spectroscopy | [9] |

| Binding Free Energy (ΔGbind) to GTP (kcal/mol) | -20.1 | -23.0 | PMF Simulations | [11] |

| Affinity for NF1 (GTPase Activating Protein) | Reduced | Normal | BRET, Co-IP | [12] |

| Conformational State Population (State 1) | ~70% | ~35% | 31P NMR | [13] |

Experimental Methodologies

The structural and functional characterization of KRAS G13D relies on a combination of sophisticated experimental and computational techniques.

X-ray Crystallography

This technique has been instrumental in determining the high-resolution three-dimensional structure of KRAS G13D.

References

- 1. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS and Colorectal Cancer: Shades of Gray - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. pnas.org [pnas.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural dataset for the fast-exchanging KRAS G13D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

biochemical characterization of KRAS G13D peptide

An In-depth Technical Guide to the Biochemical Characterization of the KRAS G13D Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating critical processes such as cell proliferation, differentiation, and survival.[1][2][3] KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[3] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state.[4][5]

Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and aberrant downstream signaling.[6][7] The G13D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 13, is frequently observed in colorectal and other gastrointestinal cancers.[2][4] Biochemically, KRAS G13D exhibits unique properties compared to wild-type (WT) KRAS and other common mutants (e.g., G12V, G12D), which has significant implications for its biological function and therapeutic targeting. This guide provides a comprehensive overview of the biochemical characterization of the KRAS G13D peptide, detailing its distinct properties, the signaling pathways it affects, and the experimental protocols used for its analysis.

Core Biochemical Properties of KRAS G13D

The G13D mutation imparts distinct biochemical characteristics that differentiate it from both WT KRAS and other oncogenic mutants. These properties are central to its role in driving cancer.

Nucleotide Exchange Kinetics

A defining feature of KRAS G13D is its accelerated rate of nucleotide exchange. Unlike WT KRAS, which requires a GEF like Son of Sevenless (SOS) for efficient activation, KRAS G13D exhibits a significantly faster rate of spontaneous, GEF-independent nucleotide exchange.[6] This rapid exchange is attributed to the introduction of a negatively charged aspartic acid residue into the phosphate-binding loop (P-loop), which disrupts the electrostatic charge distribution of the active site.[6][8] This disruption weakens the affinity for the bound nucleotide, allowing for more frequent auto-activation through the spontaneous exchange of GDP for the more abundant cellular GTP.[6]

GTPase Activity

Like most oncogenic KRAS mutants, the G13D mutation impairs GAP-stimulated GTP hydrolysis.[4] This resistance to inactivation by GAPs such as p120GAP and neurofibromin (NF1) is a primary mechanism for its constitutive activation. However, studies have revealed a unique sensitivity of KRAS G13D to NF1-mediated GTP hydrolysis, distinguishing it from codon 12 mutants which are largely insensitive.[2][5] While the rate is reduced compared to NF1's effect on WT KRAS, this residual activity suggests that in cells with functional NF1, KRAS G13D signaling may be partially attenuated.[2][5] This property may explain the clinical observation that some colorectal cancers harboring the KRAS G13D mutation respond to EGFR inhibitors.[2][9][10]

Effector Interactions

Once in the active, GTP-bound state, KRAS G13D binds to and activates downstream effector proteins, most notably the RAF kinases (e.g., c-RAF), to initiate signaling cascades like the MAPK pathway.[6][7] The affinity of KRAS G13D for effectors such as the RAF kinase Ras-Binding Domain (RBD) is a critical determinant of its signaling output. Biochemical assays are used to quantify these interactions and compare them to WT and other KRAS mutants.

Data Presentation: Quantitative Biochemical Parameters

The following tables summarize key quantitative data comparing the biochemical properties of WT KRAS and the KRAS G13D mutant.

Table 1: Nucleotide Dissociation Rates

| Protein | k_off (GDP) (s⁻¹) | Relative Fold Change vs. WT | k_off (GTP) (s⁻¹) | Relative Fold Change vs. WT | Reference |

|---|---|---|---|---|---|

| WT KRAS | 0.002 | 1x | 0.002 | 1x | [6][8] |

| KRAS G13D | 0.027 | 14x | 0.018 | 9x |[6][8] |

Table 2: GAP-Stimulated GTP Hydrolysis Rates

| Protein | GAP | k_obs (s⁻¹) | Relative Rate vs. WT | Reference |

|---|---|---|---|---|

| WT KRAS | NF1-333 | 0.6320 | 1x | [5] |

| KRAS G13D | NF1-333 | 0.0026 | ~0.004x (~0.4%) | [5] |

| KRAS G12D | NF1-333 | No detectable activity | - |[5] |

Table 3: Relative Binding Affinity for RAF Kinase RBD

| Protein | IC₅₀ (nM) for RAF-RBD Competition | Reference |

|---|---|---|

| WT KRAS | ~20 | [6] |

| KRAS G13D | ~25 | [6] |

| KRAS G12V | ~15 | [6] |

(Note: Lower IC₅₀ indicates higher affinity in this competitive assay format.)

Signaling Pathways and Structural Insights

KRAS G13D primarily exerts its oncogenic effects by constitutively activating the Mitogen-Activated Protein Kinase (MAPK) pathway. The structural changes induced by the mutation are subtle but have profound functional consequences.

KRAS G13D in the MAPK Signaling Pathway

The canonical KRAS signaling cascade involves the activation of RAF kinases, which in turn phosphorylate and activate MEK kinases, leading to the phosphorylation and activation of ERK.[10][11] Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation. The G13D mutation renders KRAS less dependent on upstream signals from receptors like EGFR, leading to sustained, uncontrolled activation of this pathway. However, its unique sensitivity to NF1 means that in NF1-competent cells, upstream signaling through EGFR can still influence the overall RAS-GTP levels by activating WT HRAS and NRAS, providing a potential mechanism for the efficacy of EGFR inhibitors in this specific context.[9][10]

Caption: KRAS G13D signaling pathway and its interaction with regulators.

Structural Basis for Altered Function

High-resolution X-ray crystallography reveals that the G13D mutation causes minimal changes to the overall protein backbone structure compared to WT KRAS, with a global RMSD of approximately 0.146 Å.[6][8][12] The critical change is not conformational but electrostatic. The aspartic acid at position 13 introduces a negative charge near the β-phosphate of the bound nucleotide, disrupting a pocket of positive charge that is present in WT KRAS and is crucial for high-affinity nucleotide binding.[6][8] This electrostatic repulsion is thought to be the primary cause of the accelerated nucleotide dissociation that characterizes the G13D mutant.

Experimental Protocols

Characterizing the KRAS G13D peptide requires a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Recombinant Protein Expression and Purification

-

Objective: To produce highly pure, soluble KRAS G13D protein for in vitro assays.

-

Methodology:

-

Cloning: The human KRAS gene (residues 1-169 or a similar construct) with the G13D mutation is cloned into an expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., N-terminal 6xHis or GST).

-

Expression: The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG, and cells are grown for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 5 mM MgCl₂, 1 mM DTT, protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is clarified by ultracentrifugation and loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione for GST-tagged). The column is washed extensively, and the protein is eluted with a high concentration of imidazole or reduced glutathione.

-

Tag Cleavage (Optional): If required, the affinity tag is removed by incubation with a specific protease (e.g., TEV or PreScission).

-

Size-Exclusion Chromatography (SEC): The protein is further purified by SEC on a column (e.g., Superdex 75) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT). This step separates the target protein from aggregates and any remaining contaminants.

-

Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined by UV absorbance at 280 nm or a BCA assay. The nucleotide-bound state is often confirmed by mass spectrometry.[13]

-

Nucleotide Exchange Assay (Fluorescence-Based)

-

Objective: To measure the rate of GDP dissociation from KRAS G13D.

-

Methodology:

-

Protein Loading: Purified KRAS G13D is first loaded with a fluorescent GDP analog, typically mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate), by incubation with a molar excess of the analog in the presence of EDTA to chelate Mg²⁺ and facilitate exchange. The reaction is stopped by adding excess MgCl₂. Unbound nucleotide is removed using a desalting column.

-

Assay Setup: The assay is performed in a fluorescence plate reader. The reaction is initiated by adding a large molar excess of a non-fluorescent nucleotide (e.g., GTP or GDP) to the mant-GDP-loaded KRAS G13D.

-

Data Acquisition: The decrease in mant fluorescence (Excitation ~360 nm, Emission ~440 nm) is monitored over time as the fluorescent analog is displaced by the non-fluorescent nucleotide.[6]

-

Data Analysis: The resulting fluorescence decay curve is fitted to a single exponential decay equation (F(t) = F₀ * e^(-kt) + C) to determine the first-order rate constant (k), which represents the nucleotide dissociation rate (k_off).

-

GTPase Activity Assay (Phosphate Detection)

-

Objective: To measure the rate of intrinsic and GAP-stimulated GTP hydrolysis.

-

Methodology:

-

Protein Preparation: KRAS G13D is loaded with GTP. A GAP domain protein (e.g., NF1-333) is purified separately.

-

Assay Principle: The assay measures the rate of inorganic phosphate (B84403) (Pi) release from GTP hydrolysis. A common method uses a fluorescent phosphate sensor, such as MDCC-PBP (phosphate-binding protein labeled with N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide), which shows a significant increase in fluorescence upon binding to Pi.[5]

-

Reaction: The reaction is initiated by mixing GTP-loaded KRAS G13D with the MDCC-PBP reagent in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 50 mM NaCl, 2 mM MgCl₂). For GAP-stimulated activity, a catalytic amount of the GAP protein is included.

-

Measurement: The increase in fluorescence is monitored over time in a fluorometer.

-

Analysis: The initial velocity of the reaction is determined from the linear phase of the progress curve. A standard curve using known concentrations of phosphate is used to convert the fluorescence signal into the amount of GTP hydrolyzed. The observed rate (k_obs) is then calculated.

-

Binding Affinity Measurement (AlphaScreen)

-

Objective: To quantify the interaction between KRAS G13D and an effector protein like the RAF-RBD.

-

Methodology:

-

Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions. A Donor bead and an Acceptor bead are brought into proximity by a binding event, leading to the generation of a chemiluminescent signal.

-

Competitive Assay Setup: A pre-formed complex is made using biotinylated-KRAS (bound to Streptavidin-Donor beads) and GST-tagged RAF-RBD (bound to anti-GST-Acceptor beads).[8]

-

Competition: A dilution series of untagged, competitor KRAS G13D protein is added to the wells. The untagged protein competes with the biotinylated KRAS for binding to the GST-RAF-RBD.

-

Measurement: As the untagged KRAS G13D disrupts the bead-bound complex, the AlphaScreen signal decreases. The signal is read on a compatible plate reader.

-

Analysis: The data is plotted as signal versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that reduces the signal by 50%) is determined by fitting the data to a sigmoidal dose-response curve. This IC₅₀ value is indicative of the relative binding affinity.

-

Caption: A typical experimental workflow for KRAS G13D characterization.

Conclusion

The KRAS G13D mutant possesses a unique biochemical profile that distinguishes it from both wild-type KRAS and other prevalent oncogenic mutants. Its hallmark feature is a markedly accelerated rate of GEF-independent nucleotide exchange, which contributes significantly to its auto-activation. While it shares the characteristic of impaired GAP-stimulated hydrolysis with other KRAS oncoproteins, its partial sensitivity to NF1 provides a unique therapeutic vulnerability that is not present in codon 12 mutants. A thorough understanding of these biochemical properties, gained through the rigorous application of the experimental protocols detailed in this guide, is essential for the rational design and development of novel therapeutic strategies targeting KRAS G13D-driven cancers.

References

- 1. aurorabiolabs.com [aurorabiolabs.com]

- 2. pnas.org [pnas.org]

- 3. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS and Colorectal Cancer: Shades of Gray - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. Discernment between candidate mechanisms for KRAS G13D colorectal cancer sensitivity to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Biochemical and Structural Analysis of Common Cancer-Associated KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Inhibition of colon cancer K-RasG13D mutation reduces cancer cell proliferation but promotes stemness and inflammation via RAS/ERK pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KRAS G13D Neoantigen in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly mutations at codon 13, represents a significant target in cancer therapy. The glycine-to-aspartic acid substitution (G13D) not only alters downstream signaling pathways but also creates a tumor-specific neoantigen that can be recognized by the immune system. This technical guide provides an in-depth analysis of the KRAS G13D neoantigen's role in cancer immunology, from its molecular generation to its potential as a therapeutic target. We detail the methodologies for neoantigen identification and validation, summarize key quantitative data, and visualize the intricate biological processes involved. This document serves as a comprehensive resource for professionals engaged in immuno-oncology research and the development of novel cancer therapies.

Introduction: The KRAS G13D Mutation

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including a high prevalence in pancreatic, colorectal, and lung cancers.[1] While mutations at codon 12 are most common, the G13D mutation accounts for a significant subset, particularly in colorectal cancer (CRC), where it is present in approximately 16-20% of KRAS-mutated cases.[2][3] This specific mutation results in a KRAS protein with altered GTPase activity, leading to constitutive activation of downstream pro-proliferative signaling pathways.[4] Crucially, this amino acid change also generates a novel peptide sequence not present in the normal human proteome, a class of antigen known as a neoantigen, which can be targeted by the adaptive immune system.[5]

Generation and Presentation of the KRAS G13D Neoantigen

The generation of a neoantigen is the first critical step in the immune recognition of a tumor. The process begins with the mutated KRAS G13D protein and culminates in the presentation of a mutant peptide on the cell surface.

The KRAS G13D protein, like all intracellular proteins, is subject to proteasomal degradation. The resulting peptide fragments, including those containing the G13D mutation, are transported into the endoplasmic reticulum. Here, they can bind to Major Histocompatibility Complex (MHC) Class I molecules.[5] This binding is highly specific and dependent on the patient's Human Leukocyte Antigen (HLA) type. For instance, the HLA-A*11:01 allele has been identified as capable of presenting KRAS G13D-derived peptides.[6] The stable peptide-MHC complex is then trafficked to the cancer cell surface for presentation to T-cells.[7]

Immune Recognition and Response

The presentation of the KRAS G13D neoantigen-MHC complex on the tumor cell surface allows for its recognition by the T-cell receptor (TCR) on cytotoxic T-lymphocytes (CTLs).[8][9] This interaction is highly specific and forms the basis of the anti-tumor immune response.

Investigators have successfully isolated TCRs that recognize the G13D substitution in the context of HLA-A*11:01.[6] These TCRs demonstrate high specificity and immunogenicity for the mutant peptide.[6] Upon recognition, T-cells become activated, leading to the release of cytotoxic granules and pro-inflammatory cytokines, ultimately resulting in the killing of the cancer cell. However, the immune microenvironment of tumors with KRAS mutations can be complex. For instance, colorectal cancers with the G13D mutation have been observed to have a greater infiltration of FOXP3+ regulatory T-cells, which can suppress the anti-tumor immune response.[10]

References

- 1. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]

- 4. mdpi.com [mdpi.com]

- 5. ELISPOT protocol | Abcam [abcam.com]

- 6. T Cell Receptors Targeting the KRAS G13D Mutation in the Context of HLA-A11:01 for Research Use | Technology Transfer [techtransfer.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Generation of T cell responses against broad KRAS hotspot neoantigens for cell therapy or TCR discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technology - Adoptive T cell therapy for cancer using Mutant KRAS-specific T cell receptors for T cell engineering [upenn.technologypublisher.com]

- 10. Next-generation Sequencing for Neoantigen Prediction - Methods Guide [illumina.com]

The Oncogenic Driver: A Technical Guide to the KRAS G13D Mutation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The substitution of glycine (B1666218) with aspartic acid at codon 13 (G13D) is a prevalent and clinically significant mutation. This technical guide provides an in-depth overview of the KRAS G13D peptide, its biochemical significance, the signaling pathways it dysregulates, and the experimental methodologies used in its investigation.

The KRAS G13D Peptide Sequence

The KRAS G13D mutation results in a single amino acid change in the protein sequence. A commonly used peptide in immunological studies and vaccine development is a 25-mer sequence spanning the mutated region.

Sequence: MTEYKLVVVGAGD VGKSALTIQLIQ[1]

The full-length recombinant KRAS G13D protein (isoform B, amino acids 2-185) with an N-terminal His-tag is frequently used in biochemical and structural studies.[2]

Significance of the KRAS G13D Mutation

The KRAS G13D mutation is a key biomarker in several cancers, influencing prognosis and therapeutic strategies. Unlike wild-type KRAS, which cycles between an active GTP-bound and an inactive GDP-bound state, the G13D mutation impairs the intrinsic GTPase activity and reduces its sensitivity to GTPase Activating Proteins (GAPs) like Neurofibromin 1 (NF1).[3][4] This leads to a constitutively active state, promoting uncontrolled cell proliferation.

Notably, the response of KRAS G13D-mutated tumors to certain therapies, such as EGFR inhibitors, can differ from that of tumors with other KRAS mutations, making it a critical factor in personalized medicine.

Quantitative Data

KRAS G13D Mutation Frequency in Solid Tumors

The frequency of the KRAS G13D mutation varies across different cancer types. A pan-cancer analysis of over 400,000 patient samples revealed that KRAS alterations are present in 23% of adult solid tumors, with G13D being one of the common mutations.[3]

| Cancer Type | Frequency of KRAS Mutations (Overall) | Frequency of G13D among KRAS Mutations |

| Colorectal Cancer (CRC) | ~40%[5] | 18.8%[5] |

| Non-Small Cell Lung Cancer (NSCLC) | ~21.20%[6] | Varies by study |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~81.72%[6] | One of the common subtypes[6] |

| Cholangiocarcinoma | ~12.7%[6] | Data not specified |

| Uterine Endometrial Carcinoma | ~14.1%[6] | Data not specified |

Inhibitor Binding Affinities

The development of direct KRAS G13D inhibitors is an active area of research. The following table summarizes the binding affinities (IC50 and Kd values) of selected inhibitors.

| Inhibitor | Target State | Assay | IC50 (nM) | Kd (nM) | Reference |

| Compound 27 | GDP-bound | HTRF | 180 | - | [7] |

| Compound 40 | GDP-bound | HTRF | < 1 | - | [7] |

| Compound 41 | GDP-bound | HTRF | < 1 | - | [7] |

| BI-2865 | - | - | - | 4.3 | |

| MCB-294 | - | Proliferation | ~700 | - |

Signaling Pathways

The KRAS G13D mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling cascade initiated by the KRAS G13D mutation.

PI3K/AKT Signaling Pathway

Caption: The PI3K/AKT signaling cascade activated by the KRAS G13D mutation.

Experimental Protocols

Active Ras Pulldown Assay

This protocol is for the enrichment of active, GTP-bound Ras from cell lysates using the Ras-binding domain (RBD) of Raf1 fused to Glutathione S-transferase (GST).

Materials:

-

GST-Raf1-RBD beads (e.g., Glutathione Sepharose)

-

Lysis/Binding/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

Elution Buffer (2X SDS-PAGE sample buffer)

-

Anti-Ras antibody

Procedure:

-

Culture and lyse cells of interest.

-

Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Incubate 500 µg to 1 mg of total cell lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rocking.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

-

Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluate by Western blotting using an anti-Ras antibody.

Western Blot Analysis of p-ERK

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway.

Materials:

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL substrate

Procedure:

-

Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.

HCT116 Cell Proliferation Assay

This protocol outlines a method to assess the effect of a compound on the proliferation of HCT116 cells, which harbor a KRAS G13D mutation.

Materials:

-

HCT116 cells

-

McCoy's 5a Medium with 10% FBS

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 2 x 10^4 cells/cm^2 and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine cell viability.

Experimental Workflow: High-Throughput Inhibitor Screening

Caption: A typical workflow for high-throughput screening of KRAS G13D inhibitors.

Conclusion

The KRAS G13D mutation represents a significant challenge in oncology, driving tumorigenesis and influencing therapeutic outcomes. A thorough understanding of its biochemical properties, the signaling pathways it hijacks, and the experimental tools to study it are paramount for the development of novel and effective targeted therapies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of KRAS G13D and translating this knowledge into clinical solutions.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Comprehensive pan-cancer genomic landscape of KRAS altered cancers and real-world outcomes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. kras.eqascheme.org [kras.eqascheme.org]

- 5. KRAS Mutations in Solid Tumors: Characteristics, Current Therapeutic Strategy, and Potential Treatment Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neweastbio.com [neweastbio.com]

The Emergence of KRAS G13D as a Predictive Biomarker in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis and impact therapeutic response. For years, all KRAS mutations were largely considered a monolithic contraindication to anti-EGFR therapies in colorectal cancer. However, accumulating evidence has challenged this paradigm, highlighting the distinct biological and clinical characteristics of specific KRAS mutations. This technical guide provides an in-depth exploration of the discovery and validation of the KRAS G13D mutation as a predictive biomarker, offering a comprehensive resource for researchers and drug development professionals.

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[1] The KRAS G13D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 13, has emerged as a notable exception to the general rule of KRAS-mutant resistance to EGFR inhibitors, particularly cetuximab.[2][3] This guide will delve into the molecular mechanisms, experimental validation, and clinical data that underpin the significance of KRAS G13D in oncology.

Molecular Basis of KRAS G13D Signaling

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). Most oncogenic KRAS mutations, particularly those at codon 12, impair the intrinsic GTPase activity of KRAS and render it insensitive to GAP-mediated hydrolysis, leading to a constitutively active state.

The KRAS G13D mutation, however, exhibits unique biochemical properties. While it is an activating mutation, it appears to have a less profound impact on GAP-mediated GTP hydrolysis compared to codon 12 mutations.[4] A key differentiator is its interaction with the tumor suppressor Neurofibromin 1 (NF1), a potent RAS-GAP. Evidence suggests that KRAS G13D has impaired binding to NF1.[2][3] This impaired interaction prevents the sequestration of NF1 by the mutant KRAS, leaving NF1 available to regulate wild-type RAS isoforms (HRAS and NRAS). Consequently, in KRAS G13D-mutant cells, the activation of wild-type RAS remains dependent on upstream signaling from receptors like EGFR.[2][3][5]

Signaling Pathways Affected

The constitutive activation of KRAS, including the G13D mutation, primarily impacts two major downstream signaling cascades:

-

The RAF-MEK-ERK (MAPK) Pathway : This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway : This pathway is crucial for cell growth, survival, and metabolism.

The differential regulation of wild-type RAS by NF1 in KRAS G13D-mutant cells provides a mechanistic rationale for the observed sensitivity to EGFR inhibitors. By blocking EGFR, these therapies can effectively shut down the signaling from wild-type HRAS and NRAS, thereby attenuating the overall output of the MAPK and PI3K/AKT pathways, even in the presence of the mutant KRAS G13D.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies investigating the frequency of KRAS G13D mutations and the outcomes of patients treated with anti-EGFR therapies.

Table 1: Frequency of KRAS G13D Mutations in Various Cancers

| Cancer Type | Overall KRAS Mutation Frequency | Frequency of G13D among KRAS Mutations | Overall G13D Frequency |

| Colorectal Cancer | ~40-45%[6] | ~15-20%[7] | ~6-8%[7] |

| Pancreatic Cancer | >90%[7] | Less common than G12D/V | |

| Non-Small Cell Lung Cancer | ~20-40%[8] | Less common than G12C/V/D |

Table 2: Clinical Outcomes of KRAS G13D Mutant Colorectal Cancer Patients Treated with Cetuximab

| Study/Trial | Treatment Arm | Number of G13D Patients | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| De Roock et al. (pooled analysis)[3] | Cetuximab | 45 | 7.6 months | 4.0 months |

| Best Supportive Care | 13 | Worse than other KRAS statuses | ||

| CRYSTAL & OPUS (pooled analysis) | Chemotherapy + Cetuximab | 42 | Improved vs. other KRAS mutations | Improved vs. other KRAS mutations |

| Chemotherapy alone | 41 | |||

| ICECREAM | Cetuximab +/- Irinotecan | 53 | No significant improvement | 6-month PFS rate: 10-23% |

Table 3: Comparative Efficacy of Anti-EGFR Monoclonal Antibodies in KRAS G13D Mutant mCRC (Meta-analysis)

| Outcome | Comparison | Hazard Ratio (95% CI) | p-value (for interaction) |

| Overall Survival (OS) | G13D vs. Other KRAS Mutants | 1.08 (0.73, 1.60) vs. 1.06 (0.96, 1.17) | 0.99[1] |

| Progression-Free Survival (PFS) | G13D vs. Other KRAS Mutants | 0.96 (0.73, 1.27) vs. 1.07 (0.92, 1.26) | 0.46[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and validation of KRAS G13D as a biomarker are provided below.

KRAS G13D Mutation Detection by PCR and Sanger Sequencing

This protocol outlines the standard method for identifying the KRAS G13D mutation from tumor-derived genomic DNA.

a. Genomic DNA Extraction:

-

Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit (e.g., QIAamp DNA FFPE Tissue Kit, Qiagen) following the manufacturer's instructions.

-

DNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop).

b. PCR Amplification:

-

A specific region of KRAS exon 2, containing codon 13, is amplified using PCR.

-

Reaction Mix:

-

10x PCR Buffer: 2.5 µL

-

dNTPs (10 mM): 0.5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

Genomic DNA (20-50 ng): 1-5 µL

-

Nuclease-free water: to a final volume of 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

35-40 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

PCR products are visualized on a 1.5% agarose (B213101) gel to confirm amplification.

c. Sanger Sequencing:

-

The amplified PCR product is purified to remove excess primers and dNTPs.

-

Cycle sequencing is performed using a BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) with both forward and reverse primers in separate reactions.[9]

-

The sequencing products are purified, for example, using BigDye XTerminator Purification Kit.[9]

-

The purified products are analyzed on a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730xl).

-

The resulting sequences are aligned to the reference KRAS sequence to identify the c.38G>A (p.G13D) mutation.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the sensitivity of cancer cell lines to anti-EGFR therapies.

a. Cell Culture and Plating:

-

Colorectal cancer cell lines with known KRAS status (e.g., HCT-116 for G13D, SW480 for G12V, and Caco-2 for wild-type) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

b. Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of cetuximab or panitumumab.

-

Control wells receive medium with the vehicle.

-

The plates are incubated for 48-72 hours.

c. MTT Assay:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blot Analysis of MAPK and PI3K/AKT Pathways

This protocol is for detecting the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.

a. Cell Lysis and Protein Quantification:

-

Cells are treated with an EGFR inhibitor as described in the proliferation assay.

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK, AKT, and other proteins of interest (e.g., p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Active Ras Pulldown Assay

This assay is used to specifically measure the amount of active, GTP-bound Ras.

a. Cell Lysis:

-

Cells are lysed in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol) with protease inhibitors.[2]

b. Affinity Precipitation:

-

A GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound Ras, is coupled to glutathione-agarose beads.

-

The cell lysate is incubated with the GST-Raf1-RBD beads for 1 hour at 4°C with gentle rocking to pull down active Ras.[5]

c. Washing and Elution:

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted by boiling in SDS-PAGE sample buffer.

d. Western Blotting:

-

The eluted samples, along with an aliquot of the total cell lysate (input control), are analyzed by Western blotting using a pan-Ras antibody to detect the amount of active Ras.

Conclusion

The discovery of KRAS G13D as a potential predictive biomarker for anti-EGFR therapy in colorectal cancer represents a significant step towards personalized medicine in oncology. Its unique biochemical properties, particularly its interaction with the tumor suppressor NF1, provide a compelling mechanistic basis for its differential response compared to other KRAS mutations. While initial retrospective analyses and preclinical data were promising, the nuances of its predictive value, especially with different anti-EGFR agents, are still being elucidated, with some prospective studies not fully confirming the benefit. This highlights the complexity of biomarker discovery and the critical need for rigorous, prospective clinical validation. The experimental protocols detailed in this guide provide a foundational framework for researchers to further investigate the role of KRAS G13D and other rare mutations, ultimately aiming to refine therapeutic strategies and improve patient outcomes.

References

- 1. Meta-analysis comparing the efficacy of anti-EGFR monoclonal antibody therapy between KRAS G13D and other KRAS mutant metastatic colorectal cancer tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Active Ras pull down and detection assay [bio-protocol.org]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Dynamics of the KRAS G13D 25-mer Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G13D mutation, is a critical target in oncology research. While much focus is placed on the full-length protein, understanding the dynamics of its fragments, such as the 25-mer immunogenic peptide (MTEYKLVVVGAGDVGKSALTIQLIQ), is crucial for the development of novel therapeutics, including cancer vaccines. This technical guide provides a comprehensive overview of the molecular dynamics (MD) associated with the KRAS G13D mutation. Drawing from extensive research on the full KRAS G13D protein, this document outlines its structural dynamics, impact on signaling pathways, and detailed protocols for conducting MD simulations on the 25-mer peptide fragment.

Introduction: The Significance of KRAS G13D

KRAS is a small GTPase that functions as a molecular switch in cellular signaling, regulating processes like cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[1] The G13D mutation, a glycine-to-aspartic-acid substitution at codon 13, is of particular interest. Unlike the more common G12 mutations, KRAS G13D-driven tumors have shown a surprising and clinically significant sensitivity to epidermal growth factor receptor (EGFR) inhibitors in some cases.[2][3][4][5]